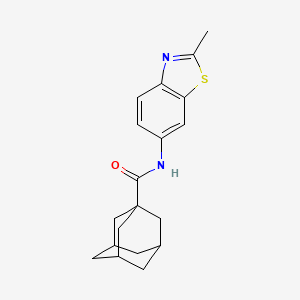

N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide

Description

N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide is a synthetic organic compound characterized by a benzothiazole core substituted with a methyl group at the 2-position and an adamantane-1-carboxamide moiety at the 6-position. Its IUPAC name, N-(2-benzamido-1,3-benzothiazol-6-yl)adamantane-1-carboxamide, reflects its hybrid structure combining aromatic heterocyclic and rigid polycyclic hydrocarbon components .

Properties

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2OS/c1-11-20-16-3-2-15(7-17(16)23-11)21-18(22)19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,12-14H,4-6,8-10H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXRXHHRLGEOEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions. The adamantane carboxamide moiety is then introduced through a series of reactions involving adamantane-1-carboxylic acid and appropriate coupling agents.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition and receptor binding assays.

Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The adamantane moiety can bind to certain enzymes or receptors, modulating their activity. The benzothiazole core may participate in redox reactions, contributing to its biological activity.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit specific enzymes involved in inflammatory or cancerous processes.

Receptors: It can bind to receptors that play a role in cellular signaling pathways.

Comparison with Similar Compounds

Structural Features :

- Adamantane group : Enhances lipophilicity and metabolic stability due to its diamondoid structure.

- Carboxamide linkage : Facilitates hydrogen bonding, influencing solubility and biological interactions.

The use of SHELX software for crystallographic refinement, a gold standard in small-molecule structure determination, is inferred for this compound’s structural confirmation .

Structural Analogs and Functional Group Variations

The following table highlights key structural and functional differences between N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide and related compounds:

Key Comparative Analysis

Reactivity and Catalytic Utility

- N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide : The benzothiazole moiety may act as a directing group in transition-metal catalysis, though its bulky adamantane substituent could sterically hinder coordination. This contrasts with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which features an N,O-bidentate directing group optimized for C–H activation reactions .

- Adamantane Derivatives : Adamantane-1-carboxylic acid derivatives are often modified for enhanced solubility (e.g., via amidation) but lack the aromatic heterocycle necessary for π-system-mediated interactions.

Physicochemical Properties

- Solubility : The carboxamide group enhances aqueous solubility relative to unmodified adamantane derivatives.

Biological Activity

N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide

The compound is typically synthesized through a series of reactions involving 2-amino-benzothiazole and adamantane-1-carboxylic acid . Common methods include:

- Coupling reactions using agents like hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in dimethylformamide (DMF).

- Microwave-assisted synthesis to enhance yield and reduce reaction times.

Antimicrobial Properties

Recent studies have shown that derivatives of N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide exhibit notable antimicrobial activity. Specific findings include:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 0.5 - 2 µg/mL |

| Staphylococcus aureus | 0.008 - 0.03 µg/mL |

| Escherichia coli | 0.03 - 0.06 µg/mL |

These compounds have been shown to inhibit the growth of various bacterial strains more effectively than standard antibiotics such as ampicillin and streptomycin .

Antitubercular Activity

In vitro studies highlight the efficacy of these compounds against Mycobacterium tuberculosis. The synthesized derivatives demonstrated better inhibition compared to existing antitubercular agents, with structure-activity relationship (SAR) analyses revealing key molecular features responsible for their enhanced activity .

The mechanism through which N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide exerts its biological effects involves:

- Inhibition of Enzymatic Activity : The compound has been reported to inhibit key enzymes such as tyrosinase, which is crucial in melanin production. This property suggests potential applications in treating hyperpigmentation disorders .

- Targeting Bacterial Topoisomerases : Some derivatives show potent inhibitory activity against bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria .

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various derivatives against a panel of pathogens. The results indicated that certain analogs not only inhibited bacterial growth but also demonstrated low cytotoxicity in human cell lines, suggesting a favorable therapeutic index for further development .

Research on Antitubercular Activity

In another study focusing on antitubercular properties, researchers synthesized multiple derivatives and evaluated their effectiveness against M. tuberculosis. The findings revealed that specific substitutions on the benzothiazole ring significantly enhanced inhibitory potency, providing insights for future drug design targeting tuberculosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.